2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine
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Overview
Description
2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and minimize by-products . Additionally, other methods such as vapor-phase reactions and the use of trifluoromethylation reagents may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted pyridine derivatives, while substitution reactions can yield a range of functionalized pyridines .
Scientific Research Applications
2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group.
2-Bromo-4-methyl-5-(trifluoromethyl)pyridine: Similar but with different substitution patterns.
Uniqueness
2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c1-3-2-4(7(9,10)11)13-6(8)5(3)12/h2H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGFQMFRYYNXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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